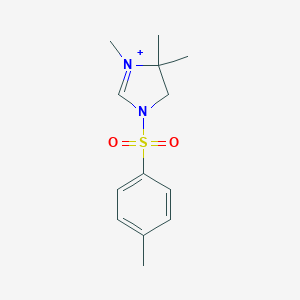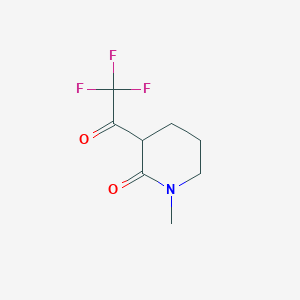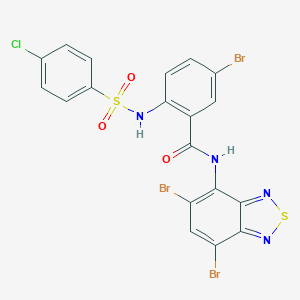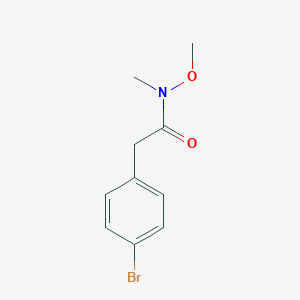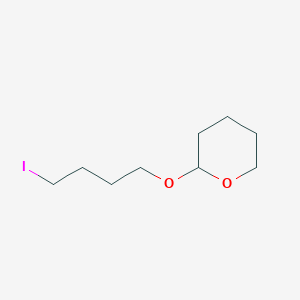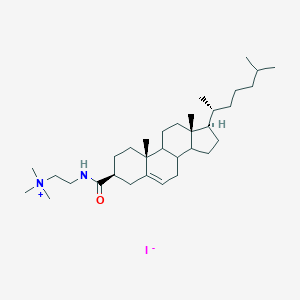
Tmc-aea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tmc-aea, also known as 2-(2,3,5-trimethylcyclohexylidene) acetic acid, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. Tmc-aea is a synthetic molecule that belongs to the class of cyclohexylidene acetic acid derivatives.
Wirkmechanismus
The mechanism of action of Tmc-aea is not fully understood. However, studies have shown that Tmc-aea may exert its biological effects by inhibiting various signaling pathways and enzymes, including cyclooxygenase-2 (COX-2), nuclear factor-kappaB (NF-kB), and phosphodiesterase-4 (PDE-4). Additionally, Tmc-aea has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemische Und Physiologische Effekte
Tmc-aea has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, Tmc-aea has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, Tmc-aea has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, Tmc-aea has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Tmc-aea is its high purity and yield, which makes it a valuable compound for scientific research. Additionally, Tmc-aea exhibits a wide range of biological activities, making it a versatile tool for studying various biological processes. However, one of the limitations of Tmc-aea is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Tmc-aea. One potential direction is the development of Tmc-aea-based drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. Moreover, the development of novel synthesis methods for Tmc-aea may lead to the production of more potent and selective derivatives. Finally, the use of Tmc-aea in combination with other compounds may lead to the development of more effective therapies for various diseases.
Conclusion
In conclusion, Tmc-aea is a novel compound with significant potential applications in various fields, including drug discovery and development. Tmc-aea exhibits a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating various diseases, including Alzheimer's disease and multiple sclerosis. Further studies are needed to elucidate the mechanism of action of Tmc-aea and its potential use in modulating the immune system. The development of Tmc-aea-based drugs may lead to the development of more effective therapies for various diseases.
Synthesemethoden
Tmc-aea is synthesized through a multistep process that involves the reaction of 2,3,5-trimethylcyclohexanone with ethyl bromoacetate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization and purification using various solvents. The synthesis of Tmc-aea has been optimized to yield high purity and yield, making it a valuable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
Tmc-aea has shown potential applications in various fields, including drug discovery and development, as well as in the study of various biological processes. Tmc-aea has been shown to exhibit anti-inflammatory, antitumor, and antiviral activities. Additionally, Tmc-aea has been studied for its potential use in treating diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
144108-31-6 |
|---|---|
Produktname |
Tmc-aea |
Molekularformel |
C33H59IN2O |
Molekulargewicht |
626.7 g/mol |
IUPAC-Name |
2-[[(3S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3-carbonyl]amino]ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C33H58N2O.HI/c1-23(2)10-9-11-24(3)28-14-15-29-27-13-12-26-22-25(31(36)34-20-21-35(6,7)8)16-18-32(26,4)30(27)17-19-33(28,29)5;/h12,23-25,27-30H,9-11,13-22H2,1-8H3;1H/t24-,25+,27?,28-,29?,30?,32+,33-;/m1./s1 |
InChI-Schlüssel |
DHSXKGQVDZYBPG-MHCSTSKJSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)C(=O)NCC[N+](C)(C)C)C)C.[I-] |
Synonyme |
cholesteryl-3beta-carboxyamidoethylene-trimethylammonium iodide N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium N,N,N-trimethyl-N'-cholesteryl amidoethyl ammonium iodide TMC-AEA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



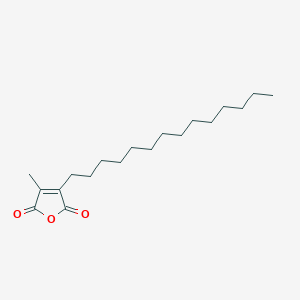
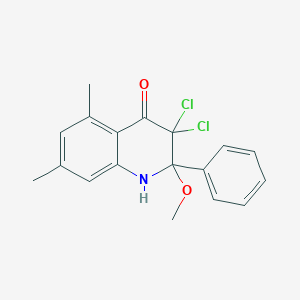
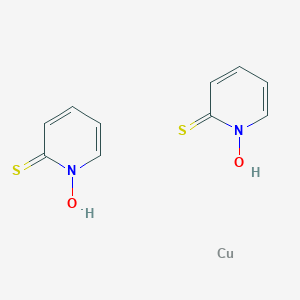
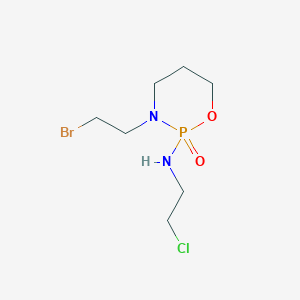
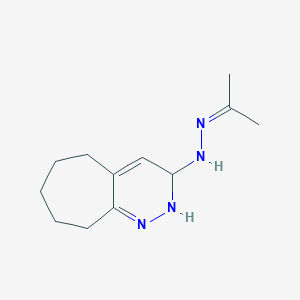
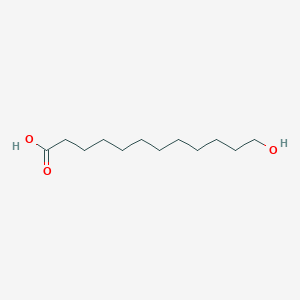
![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)
